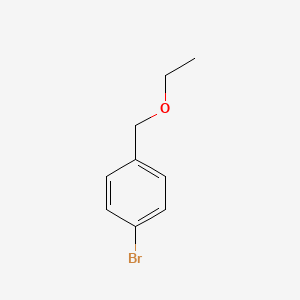

1-Bromo-4-(ethoxymethyl)benzene

Descripción general

Descripción

1-Bromo-4-(ethoxymethyl)benzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where a bromine atom is substituted at the para position relative to an ethoxymethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(ethoxymethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(ethoxymethyl)benzene using bromine or a brominating agent in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the para position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-4-(ethoxymethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The ethoxymethyl group can be oxidized or reduced under specific conditions.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products Formed:

Substitution: Products depend on the nucleophile used, such as 4-(ethoxymethyl)phenol when hydroxide is the nucleophile.

Oxidation: Products include 4-(ethoxymethyl)benzoic acid.

Coupling: Various biaryl compounds are formed depending on the boronic acid used.

Aplicaciones Científicas De Investigación

1-Bromo-4-(ethoxymethyl)benzene has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It serves as a building block for bioactive compounds and probes for biological studies.

Medicine: It is involved in the development of drug candidates and therapeutic agents.

Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-(ethoxymethyl)benzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom acts as an electrophile, attacking the benzene ring and forming a sigma complex. This intermediate then undergoes deprotonation to yield the substituted benzene product .

Comparación Con Compuestos Similares

- 1-Bromo-4-methoxybenzene

- 1-Bromo-4-methylbenzene

- 1-Bromo-4-ethylbenzene

Comparison: 1-Bromo-4-(ethoxymethyl)benzene is unique due to the presence of the ethoxymethyl group, which imparts different reactivity and properties compared to other similar compounds. For example, 1-Bromo-4-methoxybenzene has a methoxy group, which is less bulky and has different electronic effects compared to the ethoxymethyl group .

Actividad Biológica

1-Bromo-4-(ethoxymethyl)benzene, with the chemical formula CHBrO, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the current understanding of its biological activity, including toxicity, mechanisms of action, and potential therapeutic uses.

This compound is characterized by the presence of a bromine atom and an ethoxymethyl group attached to a benzene ring. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has not been extensively studied compared to other halogenated compounds. However, preliminary data suggest several areas of interest:

The mechanisms through which this compound exerts its biological effects are not well-documented. However, several hypotheses can be drawn from studies on structurally similar compounds:

- Interference with Cellular Processes : Halogenated benzene derivatives often interact with cellular membranes and may disrupt lipid bilayers, leading to altered cell permeability and function .

- Enzyme Inhibition : Some studies suggest that brominated compounds can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, they may inhibit α/β-hydrolase domain-containing proteins, which play roles in lipid metabolism and signaling .

Case Studies

While direct case studies on this compound are scarce, relevant findings from similar compounds provide insights into its potential biological activities:

| Compound | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| 1-Bromo-4-fluorobenzene | 2,700 | Tremors, weight loss |

| 1-Bromo-2-methylbenzene | 3,000 | Lethargy, respiratory distress |

| 1-Bromo-3-chlorobenzene | 2,500 | Skin irritation, gastrointestinal issues |

These results underscore the necessity for further research into the safety and biological effects of this compound.

Propiedades

IUPAC Name |

1-bromo-4-(ethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMBQMRBQQURAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.